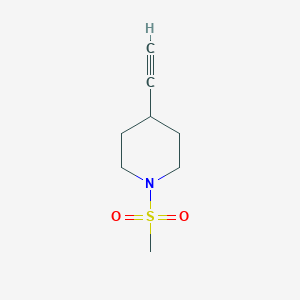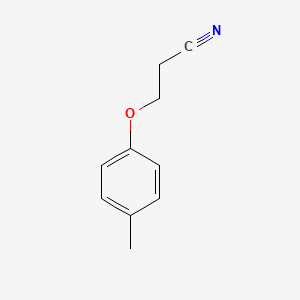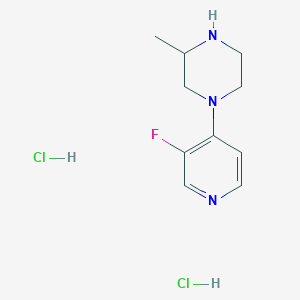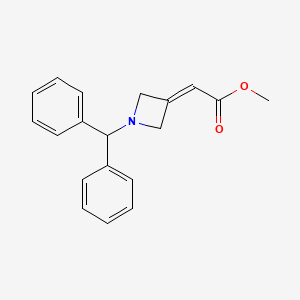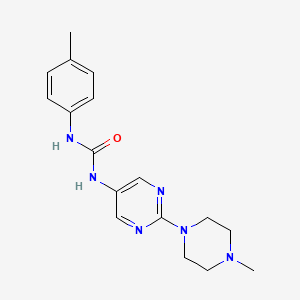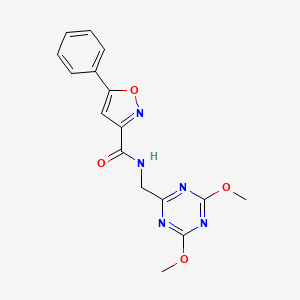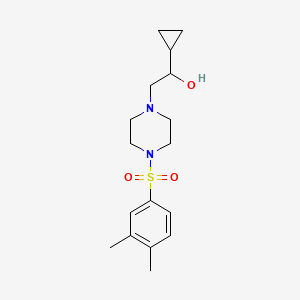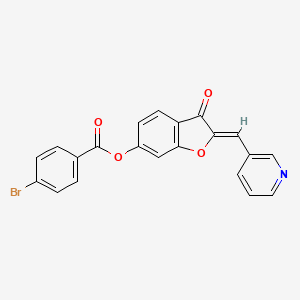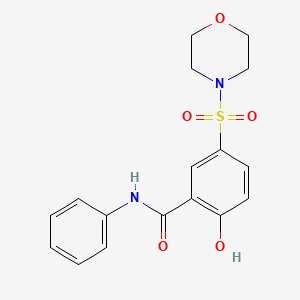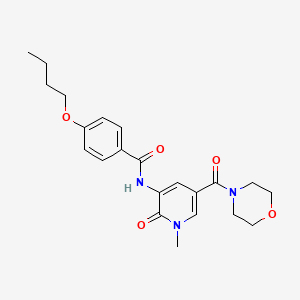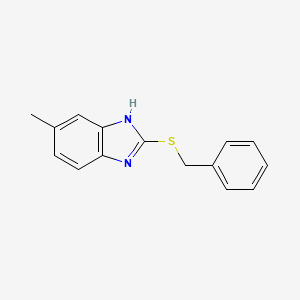
N2-(4-isopropylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains an isopropylphenyl group, a methoxyphenyl group, and a morpholino group attached to a 1,3,5-triazine-2,4-diamine core . The presence of these groups suggests that the compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, a six-membered ring with three nitrogen atoms, would likely impart some degree of aromaticity to the molecule. The morpholino group could introduce some steric hindrance, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The amine groups on the triazine ring could potentially participate in acid-base reactions. The morpholino group might also be involved in reactions, particularly if it acts as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and ether groups could make the compound somewhat soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
N2-(4-isopropylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine and related compounds have been synthesized and explored for their antimicrobial properties. These compounds are part of a broader category of 1,2,4-triazole derivatives, which have shown varying degrees of antimicrobial activity against a range of test microorganisms. Such studies are pivotal in discovering new antimicrobial agents and understanding the structure-activity relationship for the development of novel therapeutics (Bektaş et al., 2007).
Biological Activity and Larvicidal Applications
A series of derivatives, including 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, have been prepared and evaluated for their larvicidal activity. This research highlights the potential use of these compounds in controlling mosquito populations and combating mosquito-borne diseases. The presence of specific functional groups in these derivatives significantly enhances their larvicidal effectiveness, offering insights into their use in environmental and public health applications (Gorle et al., 2016).
Environmental Remediation
Studies have also investigated the use of certain triazine derivatives as efficient adsorbents for the removal of pesticides from wastewater. This research demonstrates the potential of these compounds in environmental remediation, particularly in the treatment of contaminated water sources. The effectiveness of these adsorbents in removing various pesticide compounds underlines their versatility and potential for application in water treatment processes to mitigate environmental pollution (Boudesocque et al., 2008).
Corrosion Inhibition
The application of triazine derivatives as corrosion inhibitors for steel in acidic environments has been explored, indicating their effectiveness in protecting metal surfaces. Such studies are crucial for the development of safer and more efficient corrosion inhibitors in industrial applications, particularly in sectors where metal durability and integrity are of paramount importance (Yadav et al., 2015).
Cancer Research
Additionally, certain triazine derivatives have shown promise in cancer research, particularly in targeting and inhibiting tumor growth. The ability of these compounds to interact with cellular components and disrupt cancer cell proliferation offers a potential pathway for developing new cancer therapies. The specificity and effectiveness of these compounds in preclinical models highlight the importance of continued research in this area to fully understand their mechanism of action and therapeutic potential (Xiong et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-N-(4-methoxyphenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-16(2)17-4-6-18(7-5-17)24-21-26-22(25-19-8-10-20(30-3)11-9-19)28-23(27-21)29-12-14-31-15-13-29/h4-11,16H,12-15H2,1-3H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRIQTLCTCNAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


